molecular formula C16H19NO2 B14155643 2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one CAS No. 7511-21-9

2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one

Cat. No.: B14155643
CAS No.: 7511-21-9
M. Wt: 257.33 g/mol
InChI Key: OSZFDJVZOKTWRW-UHFFFAOYSA-N
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Description

2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one is a complex organic compound with a unique structure that includes a benzoyl group attached to an octahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzoyl chloride with an octahydroisoquinoline derivative in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoyl group or other substituents on the isoquinoline core can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can facilitate binding to specific sites, while the isoquinoline core may interact with other parts of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-1,3-dithiane
  • 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
  • (4aS,8aS)-2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one

Uniqueness

2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one is unique due to its specific structural features, such as the combination of a benzoyl group with an octahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZFDJVZOKTWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1CN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324190
Record name NSC405983
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7511-21-9
Record name NSC405983
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC405983
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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